1-Methylcinnolin-1-iumiodide
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Overview
Description
1-Methylcinnolin-1-iumiodide is a heterocyclic organic compound that belongs to the cinnoline family It is characterized by the presence of a methyl group attached to the nitrogen atom in the cinnoline ring, and an iodide ion as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylcinnolin-1-iumiodide can be synthesized through several methods. One common approach involves the methylation of cinnoline using methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
1-Methylcinnolin-1-iumiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, such as 1-methylcinnoline.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the iodide ion, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to enhance nucleophilicity.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylcinnolin-1-iumiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methylcinnolin-1-iumiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1-Methylquinolinium iodide: Similar in structure but with a quinoline ring instead of a cinnoline ring.
1-Methylisoquinolinium iodide: Contains an isoquinoline ring, differing in the position of the nitrogen atom.
1-Methylpyridinium iodide: Features a pyridine ring, with a simpler structure compared to cinnoline.
Uniqueness
1-Methylcinnolin-1-iumiodide is unique due to its specific ring structure and the presence of the methyl group on the nitrogen atom. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H9IN2 |
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Molecular Weight |
272.09 g/mol |
IUPAC Name |
1-methylcinnolin-1-ium;iodide |
InChI |
InChI=1S/C9H9N2.HI/c1-11-9-5-3-2-4-8(9)6-7-10-11;/h2-7H,1H3;1H/q+1;/p-1 |
InChI Key |
PBXATOPIIRTPIN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=NC=CC2=CC=CC=C21.[I-] |
Origin of Product |
United States |
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